molecular formula C17H14F4N4O B11453461 5-{[(4-fluorophenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one

5-{[(4-fluorophenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11453461
M. Wt: 366.31 g/mol
InChI Key: LZAHWEUUKUSJRT-UHFFFAOYSA-N
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Description

5-{[(4-fluorophenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-fluorophenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and trifluoromethylbenzyl groups. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The fluorophenyl and trifluoromethylbenzyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-fluorophenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or trifluoromethylbenzyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[(4-fluorophenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(4-fluorophenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-(trifluoromethyl)benzene
  • 4-(trifluoromethyl)benzylamine
  • 5-(4-fluorophenyl)-1,2,4-triazole

Uniqueness

5-{[(4-fluorophenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both fluorophenyl and trifluoromethylbenzyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14F4N4O

Molecular Weight

366.31 g/mol

IUPAC Name

5-[(4-fluoroanilino)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C17H14F4N4O/c18-13-4-6-14(7-5-13)22-9-15-23-16(26)25(24-15)10-11-2-1-3-12(8-11)17(19,20)21/h1-8,22H,9-10H2,(H,23,24,26)

InChI Key

LZAHWEUUKUSJRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)F

Origin of Product

United States

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